2-(Pyrrolidin-1-yl)-4-amino-m-xylene
Description
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2,4-dimethyl-3-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C12H18N2/c1-9-5-6-11(13)10(2)12(9)14-7-3-4-8-14/h5-6H,3-4,7-8,13H2,1-2H3 |
InChI Key |
ROMZTDPXNDCSDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)N2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyridine-Based Systems
discusses pyridine derivatives like 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine, which share functional similarities with 2-(Pyrrolidin-1-yl)-4-amino-m-xylene, such as amino groups and heterocyclic moieties. Key comparisons include:
The pyridine derivatives exhibit higher molecular weights and melting points due to extended aromatic systems and halogen substituents (e.g., Cl, Br).
Pharmacological Analogues (TRK Kinase Inhibitors)
highlights 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine , a TRK kinase inhibitor containing a pyrrolidine moiety. While structurally distinct from the m-xylene derivative, both compounds leverage pyrrolidine’s conformational flexibility and basicity. Key contrasts include:
The TRK inhibitor’s fluorine atoms enhance metabolic stability and binding affinity, whereas the m-xylene derivative lacks such modifications. This underscores the importance of heterocyclic frameworks and halogenation in drug design .
Research Findings and Implications
- Synthetic Challenges: Pyridine derivatives () achieve moderate yields (67–81%) via multi-step coupling reactions. For this compound, analogous methods (e.g., Buchwald-Hartwig amination) may apply, but steric hindrance from the m-xylene backbone could reduce efficiency .
- Spectroscopic Characterization : Like the pyridine derivatives, NMR and IR spectroscopy would be critical for verifying the m-xylene compound’s structure. Discrepancies in δH (1H NMR) could arise from the pyrrolidine ring’s electron-donating effects .
- Biological Potential: The TRK inhibitor () demonstrates that pyrrolidine-containing compounds can target kinases. While unconfirmed, the m-xylene derivative’s amino group might enable similar interactions with biological targets .
Q & A
Q. How should researchers cross-validate analytical data to ensure reproducibility?
- Methodological Answer :
- Compare NMR data with published spectra of structurally analogous compounds (e.g., 4-amino-pyrrolidine derivatives) .
- Replicate chromatographic results across multiple instruments (e.g., Agilent vs. Waters HPLC systems) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
